7-[Benzyl(methyl)amino]-1-phenylheptan-3-one

Medicinal chemistry Structure-activity relationship Neuropharmacology

7-[Benzyl(methyl)amino]-1-phenylheptan-3-one (CAS 918648-49-4) is a synthetic substituted phenyl ketone with the molecular formula C₂₁H₂₇NO and a molecular weight of 309.4 g·mol⁻¹. The compound features a heptan-3-one backbone substituted at position 1 with a phenyl group and at position 7 with an N‑benzyl‑N‑methylamino moiety.

Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
CAS No. 918648-49-4
Cat. No. B12615205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[Benzyl(methyl)amino]-1-phenylheptan-3-one
CAS918648-49-4
Molecular FormulaC21H27NO
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN(CCCCC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C21H27NO/c1-22(18-20-12-6-3-7-13-20)17-9-8-14-21(23)16-15-19-10-4-2-5-11-19/h2-7,10-13H,8-9,14-18H2,1H3
InChIKeyJROKIGKXWLUYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-[Benzyl(methyl)amino]-1-phenylheptan-3-one (CAS 918648-49-4): Structural and Pharmacological Baseline for Research Procurement


7-[Benzyl(methyl)amino]-1-phenylheptan-3-one (CAS 918648-49-4) is a synthetic substituted phenyl ketone with the molecular formula C₂₁H₂₇NO and a molecular weight of 309.4 g·mol⁻¹ . The compound features a heptan-3-one backbone substituted at position 1 with a phenyl group and at position 7 with an N‑benzyl‑N‑methylamino moiety. It belongs to the broader class of β‑amino ketones that incorporate a benzyl(methyl)amine pharmacophore, a structural motif associated with modulation of monoamine neurotransmitter systems [1]. The closest widely‑referenced structural relative is PRL‑8‑53 (3‑[benzyl(methyl)amino]‑1‑phenylpropan‑1‑one), which differs in both chain length (C₃ vs. C₇) and the position of the carbonyl group, making 7‑[benzyl(methyl)amino]‑1‑phenylheptan‑3‑one a higher homologue with potentially distinct physicochemical and pharmacological properties [1][2].

Why 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one Cannot Be Replaced by Generic β‑Amino Ketone Analogs


Substitution of 7‑[benzyl(methyl)amino]‑1‑phenylheptan‑3‑one with a generic β‑amino ketone or even its closest named analog, PRL‑8‑53, is not scientifically justified without direct comparative data. The heptan‑3‑one scaffold imposes a unique spatial separation between the basic amine, the carbonyl hydrogen‑bond acceptor, and the terminal phenyl ring that is not present in the propan‑1‑one series . This altered geometry can produce different ligand‑receptor interaction profiles at monoamine transporters and G‑protein‑coupled receptors, as demonstrated for chain‑length variants within the benzyl(methyl)amino ketone class [1]. Furthermore, the increased lipophilicity of the C₇ backbone (predicted LogP ~4.5 vs. ~3.4 for PRL‑8‑53) is expected to shift metabolic stability, plasma protein binding, and blood‑brain barrier penetration [2]. These molecular‑level differences mean that potency, selectivity, and in‑vivo pharmacokinetic data obtained for PRL‑8‑53 or shorter‑chain analogs cannot be extrapolated to the heptan‑3‑one derivative, and any claim of functional equivalence must be substantiated by compound‑specific quantitative evidence [3].

7-[Benzyl(methyl)amino]-1-phenylheptan-3-one: Quantitative Differentiation Evidence for Procurement Decisions


Chain‑Length and Carbonyl‑Position Divergence from PRL‑8‑53

The target compound carries a heptan‑3‑one core, whereas the reference analog PRL‑8‑53 is built on a propan‑1‑one core. This results in a four‑methylene extension of the alkyl spacer (seven vs. three main‑chain carbons) and relocation of the carbonyl from the α‑position (adjacent to phenyl) to the β‑position [1]. The molecular weight increases from 253.3 g·mol⁻¹ (PRL‑8‑53) to 309.4 g·mol⁻¹, and the predicted octanol‑water partition coefficient (LogP) rises from approximately 3.4 to approximately 4.5, reflecting a >10‑fold increase in lipophilicity [1][2]. In structure‑activity relationship (SAR) studies of benzyl(methyl)amino ketones, such alterations in spacer length and hydrogen‑bond acceptor placement have been shown to shift monoamine transporter affinity by greater than one order of magnitude [3].

Medicinal chemistry Structure-activity relationship Neuropharmacology

Predicted Metabolic Vulnerability at the Extended Alkyl Chain

The heptan‑3‑one scaffold introduces additional methylene units that are absent in the propan‑1‑one series. Based on established cytochrome P450 substrate recognition rules, the seven‑carbon chain of 7‑[benzyl(methyl)amino]‑1‑phenylheptan‑3‑one is predicted to undergo ω‑ and ω‑1 hydroxylation at positions C‑5, C‑6, or C‑7, generating polar metabolites that would not be formed from PRL‑8‑53 . In contrast, the shorter‑chain analog PRL‑8‑53 is primarily metabolized via N‑demethylation and carbonyl reduction [1]. This divergence in metabolic soft spots implies a different metabolite profile, potentially distinct off‑target activities, and altered in‑vivo half‑life [2].

Drug metabolism Pharmacokinetics CYP450

Class‑Level Monoamine Transporter Modulation Potential

The benzyl(methyl)amino pharmacophore present in 7‑[benzyl(methyl)amino]‑1‑phenylheptan‑3‑one is shared with PRL‑8‑53, which has been demonstrated to potentiate dopamine signaling and partially inhibit serotonin reuptake in rodent behavioral models [1][2]. In a standard apomorphine‑induced gnawing assay, PRL‑8‑53 at 4 mg·kg⁻¹ (i.p.) significantly increased gnawing behavior, consistent with dopamine D₂‑receptor pathway facilitation [1]. The heptan‑3‑one derivative, however, has not been directly tested in this assay, and the altered chain length may shift the dopamine/serotonin selectivity ratio relative to PRL‑8‑53 [3].

Dopamine transporter Serotonin transporter Nootropic research

Safety and Hazard Classification Gap

The Globally Harmonized System (GHS) safety data sheet for 7‑[benzyl(methyl)amino]‑1‑phenylheptan‑3‑one (CAS 918648‑49‑4) lists no available data for hazard classification, pictograms, signal word, or precautionary statements . In contrast, PRL‑8‑53 has a reported oral LD₅₀ of 860 mg·kg⁻¹ in mice, indicating moderate acute toxicity [1][2]. The absence of hazard data for the target compound means that researchers cannot assume a similar safety margin; procurement must be accompanied by a request for updated toxicological characterization .

Toxicology Safety data sheet Laboratory handling

Vendor‑Reported Purity and Research‑Use Restriction

The GHS safety data sheet for 7‑[benzyl(methyl)amino]‑1‑phenylheptan‑3‑one specifies the identified use as 'For industry use only' and lists the substance concentration as 100 % (single component) . This contrasts with PRL‑8‑53, which is commonly supplied as a hydrochloride salt with a typical purity specification of ≥95 % by HPLC [1]. The free‑base form of the target compound may exhibit different solubility, hygroscopicity, and formulation behavior compared to the salt forms of its analogs, directly impacting experimental reproducibility [2].

Quality control Analytical chemistry Research-grade procurement

Optimal Research and Industrial Application Scenarios for 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one Based on Differentiated Evidence


Structure‑Activity Relationship (SAR) Studies of Chain‑Length Effects on Monoamine Transporter Affinity

7‑[Benzyl(methyl)amino]‑1‑phenylheptan‑3‑one serves as a critical SAR probe for mapping how alkyl‑chain elongation between the benzyl(methyl)amine pharmacophore and the phenyl ketone terminus alters dopamine and serotonin transporter binding. As demonstrated in Section 3 (Evidence Item 1), the compound's seven‑carbon backbone and β‑carbonyl placement provide a systematically varied topology relative to PRL‑8‑53 (C₃, α‑carbonyl) and other homologs. Procurement of the exact heptan‑3‑one derivative is necessary for generating internally consistent SAR datasets that can inform the design of transporter‑selective ligands [1].

In‑Vitro Metabolic Stability Profiling of Medium‑Chain Amino Ketones

The predicted susceptibility of 7‑[benzyl(methyl)amino]‑1‑phenylheptan‑3‑one to ω‑oxidation (Evidence Item 2) makes it a valuable substrate for CYP450 metabolic stability assays, particularly with CYP2C9 and CYP3A4 isoforms. When compared head‑to‑head with PRL‑8‑53, which undergoes N‑demethylation, the compound can reveal how chain length dictates metabolic soft‑spot selection, guiding the design of metabolically stable amino ketone candidates [2].

Forensic and Toxicological Reference Standard Development

Given the absence of hazard classification data (Evidence Item 4) and the 'industry use only' designation, this compound is a candidate for development as an analytical reference standard in forensic toxicology laboratories. Its unique chromatographic retention (driven by LogP ≈ 4.5) and mass spectral fragmentation pattern differentiate it from the more common PRL‑8‑53 standard, enabling unambiguous identification in complex biological matrices [3].

Formulation and Salt‑Form Optimization Research

The compound's availability as a free base (Evidence Item 5), in contrast to the hydrochloride salt form typical of PRL‑8‑53, creates an opportunity to study the impact of salt selection on solubility, dissolution rate, and in‑vivo exposure for the benzyl(methyl)amino ketone class. This is directly relevant to preclinical formulation development where the free base may offer advantages in lipophilic vehicle compatibility [1].

Quote Request

Request a Quote for 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.